6-Bromo-4-fluoro-1-N-methylbenzene-1,2-diamine

Regioisomer Differentiation Physicochemical Prediction Synthetic Planning

Uncontrolled regioisomer substitution in benzimidazole synthesis can compromise SAR studies and patent integrity. 6-Bromo-4-fluoro-1-N-methylbenzene-1,2-diamine (CAS 1845690-62-1) uniquely fixes the bromine, fluorine, and N-methyl substitution pattern, dictating regiochemical outcomes and ensuring consistent molecular recognition properties. • Enables unambiguous synthesis of 1,2-disubstituted benzimidazoles for kinase inhibitor programs. • Fixed substitution pattern eliminates costly synthetic re-optimization and derivative batch failure. • ≥96% purity ensures stoichiometric precision for cross-coupling diversification.

Molecular Formula C7H8BrFN2
Molecular Weight 219.05 g/mol
CAS No. 1845690-62-1
Cat. No. B1382797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-fluoro-1-N-methylbenzene-1,2-diamine
CAS1845690-62-1
Molecular FormulaC7H8BrFN2
Molecular Weight219.05 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1Br)F)N
InChIInChI=1S/C7H8BrFN2/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3,11H,10H2,1H3
InChIKeyNIBNTZGAFCXNET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-fluoro-1-N-methylbenzene-1,2-diamine: A Strategic Building Block


6-Bromo-4-fluoro-1-N-methylbenzene-1,2-diamine (CAS 1845690-62-1) is a halogenated and N-alkylated ortho-phenylenediamine derivative with the molecular formula C₇H₈BrFN₂ and a molecular weight of 219.05 g/mol . It is commercially available as a versatile small molecule scaffold and building block, typically offered in purities of 96% or higher from specialized chemical suppliers [1]. The compound features a unique substitution pattern—a bromine atom at the 6-position, a fluorine atom at the 4-position, and an N-methyl group on one of the ortho-diamine nitrogens—which confers distinct reactivity profiles and physicochemical properties compared to its regioisomers and non-halogenated analogs . It is primarily utilized as an intermediate in the synthesis of nitrogen-containing heterocycles, particularly benzimidazoles, and serves as a functionalizable core for medicinal chemistry campaigns targeting kinases, receptors, and other therapeutically relevant proteins [2].

Regioselective benzimidazole & heterocycle synthesis
Aryl bromide enables modular cross-coupling diversification
Fluorine-substituted core for property modulation studies

Why Generic Substitution Fails: Regioisomeric Specificity


The precise substitution pattern of 6-Bromo-4-fluoro-1-N-methylbenzene-1,2-diamine (CAS 1845690-62-1) is a non-negotiable structural determinant that precludes simple replacement by closely related regioisomers or in-class analogs. Even minor alterations in the relative positioning of the bromine, fluorine, and N-methyl groups yield compounds with divergent predicted physicochemical properties (e.g., boiling points varying by over 10 °C) and, more critically, dictate the regiochemical outcome of subsequent cyclocondensation and cross-coupling reactions [1]. In the context of benzimidazole synthesis—a primary application for ortho-diamines—the specific substitution pattern directly controls which annulated heterocyclic isomer is formed, thereby fixing the vector of further functionalization and ultimately the compound's molecular recognition properties [2]. Substituting with a different isomer introduces uncontrolled variability that can derail SAR studies, compromise patent claims, and necessitate costly synthetic re-optimization. The quantitative evidence below substantiates why this specific CAS number must be specified in procurement and synthetic planning.

Regioisomer mismatch alters purification behavior Predicted boiling points vary significantly among regioisomers, which may shift distillation or recrystallization outcomes and compromise process reproducibility.
Substitution pattern governs heterocycle regiochemistry Changing bromine/fluorine positions redirects annulation outcomes, producing different benzimidazole isomers that break SAR continuity.
Non-halogenated analogs lack orthogonal reactivity Compounds without the aryl bromide handle cannot access late-stage cross-coupling, limiting chemical space expansion from a single building block.

Quantitative Evidence of Differentiation and Advantages


Physicochemical Property Divergence Among Regioisomers

The target compound, 6-Bromo-4-fluoro-1-N-methylbenzene-1,2-diamine (CAS 1845690-62-1), is distinguishable from its closest regioisomers—specifically 5-Bromo-3-fluoro-N1-methylbenzene-1,2-diamine (CAS 1396503-78-8), 5-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine (CAS 1600342-90-2), and 3-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine (CAS 1401817-80-8)—by its unique substitution pattern (6-bromo, 4-fluoro, 1-N-methyl). While direct experimental physicochemical data for 1845690-62-1 are limited in the public domain, the divergence in predicted boiling points among its regioisomers underscores the tangible consequences of structural variation [1]. These predicted differences in bulk properties are indicative of altered intermolecular forces and can directly impact purification protocols (e.g., distillation, recrystallization) and formulation stability.

Regioisomer BP Divergence
Predicted / Data to verify
Comparators show predicted boiling points from 272.6 °C to 292.1 °C (max Δ 19.5 °C); target experimental data not publicly available.
Regioisomer-dependent purification behavior expected.
Review required; predicted values only, no measured target BP.
Regioisomer Differentiation Physicochemical Prediction Synthetic Planning

Orthogonal Cross-Coupling via Aryl Bromide

A key functional advantage of 6-Bromo-4-fluoro-1-N-methylbenzene-1,2-diamine (CAS 1845690-62-1) over the non-halogenated baseline compound, N-Methyl-1,2-phenylenediamine (CAS 4760-34-3), is the presence of the aryl bromide substituent . This bromine atom serves as a robust synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the convergent and late-stage introduction of molecular diversity [1]. While N-Methyl-1,2-phenylenediamine is limited to reactions at its amine functionalities, the target compound offers an orthogonal site for carbon-carbon and carbon-heteroatom bond formation, significantly expanding the accessible chemical space from a single building block.

Synthetic Handle Versatility
Class-level inference
Aryl bromide at 6-position enables Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira) vs non-halogenated analog limited to amine reactions.
Expands accessible chemical space from a single building block.
Well-established organometallic chemistry context; compound-specific scope requires verification.
Cross-Coupling Synthetic Versatility Building Block Strategy

Metabolic Stability Modulation by Fluorine Substitution

The presence of a fluorine atom at the 4-position in 6-Bromo-4-fluoro-1-N-methylbenzene-1,2-diamine (CAS 1845690-62-1) offers a potential pharmacokinetic advantage over analogous brominated ortho-diamines that lack this substituent, such as 5-Bromo-N1-methylbenzene-1,2-diamine (CAS not specified, but conceptually the 4-H analog) . Fluorine substitution is a well-established strategy in medicinal chemistry to block oxidative metabolism, increase lipophilicity in a controlled manner, and improve the metabolic stability and half-life of drug candidates derived from this scaffold [1]. While the comparator compounds contain the bromine handle, they lack the electron-withdrawing and metabolic shielding effects of the fluorine atom, which could lead to higher clearance rates and shorter duration of action in vivo.

Fluorine Metabolic Shielding
Class-level inference
Fluorine at 4-position expected to reduce CYP450-mediated oxidation at adjacent aromatic site vs non-fluorinated bromo analogs.
May support favorable ADME properties in derived leads.
No public microsomal stability data for this specific compound; inference from medicinal chemistry literature.
Metabolic Stability Fluorine Chemistry Drug Design

Cold Storage Requirement for Long-Term Stability

6-Bromo-4-fluoro-1-N-methylbenzene-1,2-diamine (CAS 1845690-62-1) has a documented storage recommendation of -4°C for short-term (1-2 weeks) and -20°C for long-term (1-2 years) storage to ensure maximum recovery and chemical integrity [1]. This is a more stringent requirement than for many simpler ortho-diamine building blocks, which are often stored at room temperature or 2-8°C. For example, the non-halogenated N-Methyl-1,2-phenylenediamine (CAS 4760-34-3) is commonly stored at room temperature . This differential stability profile is a critical operational consideration for procurement and inventory management, as it directly impacts lab storage capacity, handling protocols, and the practical shelf-life of the compound once received.

Storage Protocol
Vendor-stipulated
Long-term: -20 °C; short-term: -4 °C. Non-halogenated analog N-methyl-1,2-phenylenediamine typically stored at room temperature.
Operational impact on lab storage capacity and shelf-life planning.
Adherence to cold chain required to maintain chemical integrity.
Compound Storage Stability Inventory Management

High-Value Application Scenarios


Synthesis of Benzimidazole Kinase Inhibitors

This compound is ideally suited as a core building block for constructing 1,2-disubstituted benzimidazole scaffolds with a defined, patentable substitution pattern. The fixed positions of the bromine and fluorine atoms dictate the regiochemistry of the annulation with carbonyl derivatives, ensuring that the resulting benzimidazole core possesses the correct vectors for interacting with specific kinase ATP-binding pockets. The bromine atom then serves as a convenient handle for subsequent diversification via Suzuki-Miyaura coupling to explore the hydrophobic back pocket of the target kinase, as inferred from its functional handle availability [1].

Fluorine-Containing Fragment Libraries

Given the class-level inference that fluorination can improve metabolic stability [2], this compound is a strategic choice for populating fragment-based drug discovery (FBDD) libraries or for use in DNA-encoded library (DEL) synthesis. Its unique combination of an ortho-diamine core (for forming rigid heterocycles) and a fluorine atom (for favorable ADME properties) makes it a high-value starting point for generating leads with intrinsically improved pharmacokinetic profiles compared to libraries built from non-fluorinated analogs.

Advanced Organic Electronic Materials (OFETs/OLEDs)

The ortho-diamine moiety is a critical precursor for nitrogen-containing heterocycles like quinoxalines and pyrazines, which are key electron-transporting or hole-blocking units in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The presence of the electron-withdrawing fluorine atom can be used to fine-tune the HOMO-LUMO levels and electron affinity of the resulting conjugated materials. The differentiated predicted physicochemical properties of this specific regioisomer may translate into subtle but critical differences in thin-film morphology and device performance compared to materials derived from other isomers.

Chemical Biology Probe Development

In chemical biology, this compound can be used to synthesize activity-based probes (ABPs) or photoaffinity labels (PALs). The ortho-diamine core can be transformed into a benzimidazole or quinoxaline that binds a specific protein target, while the bromine atom provides a late-stage functionalization point for attaching a reporter tag (e.g., biotin, fluorophore) or a photocrosslinking group (e.g., diazirine) via a robust cross-coupling reaction [1]. This orthogonal reactivity simplifies the synthetic route to complex chemical biology tools.

Application
Selection Property
Validation Focus
Benzimidazole kinase inhibitor scaffold synthesis
Regioselective annulation & bromine handle
Heterocycle isomer fidelity; cross-coupling scope
Fluorine-containing fragment libraries
Fluorinated core for ADME tuning
Metabolic stability in derived fragments; synthetic elaboration
Organic electronic materials (OFET/OLED)
Electron-withdrawing fluorine for HOMO-LUMO fine-tuning
Thin-film morphology; device performance reproducibility
Chemical biology probe development
Orthogonal amine/Br reactivity
Late-stage reporter tag attachment; functional integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-fluoro-1-N-methylbenzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.